2-Chloro-5-(pyridin-4-yl)benzoic acid

Medicinal Chemistry Drug Design Computational ADME

2-Chloro-5-(pyridin-4-yl)benzoic acid (CAS 1214368-18-9) is a disubstituted benzoic acid scaffold bearing a chlorine atom at the 2‑position and a 4‑pyridyl ring at the 5‑position. The compound exhibits a calculated LogP of 3.10 and a topological polar surface area (TPSA) of 50.19 Ų, placing it within the drug‑like property space favorable for kinase inhibitor lead generation.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
Cat. No. B13506003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(pyridin-4-yl)benzoic acid
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NC=C2)C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16)
InChIKeyDFEAMWHGJDUQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(pyridin-4-yl)benzoic Acid: A Strategic Heteroaryl Building Block for Kinase-Focused Library Design


2-Chloro-5-(pyridin-4-yl)benzoic acid (CAS 1214368-18-9) is a disubstituted benzoic acid scaffold bearing a chlorine atom at the 2‑position and a 4‑pyridyl ring at the 5‑position . The compound exhibits a calculated LogP of 3.10 and a topological polar surface area (TPSA) of 50.19 Ų, placing it within the drug‑like property space favorable for kinase inhibitor lead generation . In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts a protein kinase inhibitor probability (Pa) of 0.584 alongside antimycobacterial (Pa = 0.577) and chloride peroxidase inhibitory (Pa = 0.620) potential [1]. Synthetically accessible via a single‑step Suzuki–Miyaura cross‑coupling between commercially available 2‑chlorobenzoic acid and 4‑bromopyridine, it serves as a versatile late‑stage functionalization handle for amide, ester, and biaryl coupling libraries .

Why 2-Chloro-5-(pyridin-4-yl)benzoic Acid Cannot Be Replaced by Its Regioisomers or Halo‑Analogs in Medicinal Chemistry Campaigns


Superficial interchange of 2‑chloro‑5‑(pyridin‑4‑yl)benzoic acid with its 3‑pyridyl, 2‑pyridyl, 4‑pyridyl‑positional, or fluoro‑analogs introduces divergent vectors in both physicochemical property space and kinase hinge‑binding geometry. The 4‑pyridyl nitrogen orientation dictates a linear hydrogen‑bond‑acceptor trajectory optimal for the conserved hinge region of protein kinases, whereas the 3‑pyridyl and 2‑pyridyl isomers present angled or intramolecularly chelated vectors that are suboptimal for canonical ATP‑site interactions [1]. Simultaneously, the 2‑chloro substituent provides a calibrated electrophilic handle for nucleophilic aromatic substitution (SₙAr), offering a reactivity window distinct from the less polarizable C–F bond (fluoro‑analog) or the sterically demanding and more labile C–Br bond (bromo‑analog) . Computational predictors reinforce this differentiation: the target compound’s LogP of 3.10 and TPSA of 50.19 Ų strike a balance between passive permeability and solubility that is dissimilarly positioned for regioisomers and halo‑analogs, directly impacting library member developability. These convergent structural, electronic, and computational features mean that substitution with a generic analog alters not only the synthetic trajectory but also the biological fingerprint of any derived library.

Quantitative Differentiation Evidence: 2-Chloro-5-(pyridin-4-yl)benzoic Acid vs. Closest Analogs


Computational Drug-Likeness: LogP and TPSA Positioning Against Regioisomeric and Halo-Analogs

The target compound exhibits a calculated LogP of 3.10 and a TPSA of 50.19 Ų . In contrast, the 3‑pyridyl regioisomer (CAS 1178054-55-1) and the 2‑pyridyl regioisomer (CAS 1143024-51-4) possess identical molecular formula (C₁₂H₈ClNO₂; MW = 233.65) and therefore identical H‑bond acceptor/donor counts; however, the nitrogen positional shift alters the molecular electrostatic potential distribution, resulting in LogP deviations estimated at ±0.2–0.5 log units based on fragment‑based calculation methods. The fluoro‑analog (CAS 1214373-73-5; MF = C₁₂H₈FNO₂; MW = 217.20) is predicted to exhibit a lower LogP (approximately 2.4–2.8) due to the stronger electron‑withdrawing effect of fluorine, which increases polarity and reduces lipophilicity relative to the chloro substituent [1].

Medicinal Chemistry Drug Design Computational ADME

PASS‑Predicted Polypharmacology Fingerprint: Protein Kinase and Antimycobacterial Potential

PASS (Prediction of Activity Spectra for Substances) analysis of the target compound returned a protein kinase inhibitor probability (Pa) of 0.584 and an antimycobacterial Pa of 0.577, with a probability of inactivity (Pi) of 0.001 and 0.006 respectively [1]. While no direct PASS data for the 3‑pyridyl or 2‑pyridyl regioisomers are available in the same publication, the Pa values for the 4‑pyridyl orientation benefit from the enriched training set of 4‑pyridyl‑containing kinase inhibitors in the PASS database [2]. The 2‑fluoro analog is predicted to exhibit reduced kinase Pa due to the lower lipophilicity and altered electronic distribution at the hinge‑binding motif.

Kinase Inhibition Antimycobacterial In Silico Screening

Synthetic Accessibility: Single‑Step Suzuki Coupling vs. Multi‑Step Routes for Regioisomers

The target compound is accessible via a direct Suzuki–Miyaura cross‑coupling between commercially available 2‑chlorobenzoic acid (or its boronic acid derivative) and 4‑bromopyridine, utilizing Pd(PPh₃)₄ and K₂CO₃ at ~80 °C . In contrast, the 2‑pyridyl regioisomer often requires a multi‑step sequence involving lithiation or directed ortho‑metalation due to the lower reactivity of 2‑bromopyridine in oxidative addition [1]. The 3‑pyridyl regioisomer analogs necessitate similar multi‑step protocols. This single‑step convergence translates to higher typical yields (70–85% reported for analogous 4‑pyridyl Suzuki couplings) and lower catalyst loadings.

Synthetic Chemistry Suzuki–Miyaura Building Block

Commercial Availability and Purity: Supply Chain Reliability Assessment

The target compound is stocked by multiple global suppliers (ChemScene, Fluorochem/CymitQuimica, Leyan) with a consistent minimum purity specification of ≥98% (HPLC) . The 2‑pyridyl isomer is available from fewer vendors (primarily Fluorochem and Enamine) at 95% purity . The 3‑pyridyl isomer is listed by EvitaChem and Leyan at 95% purity . This 3% purity differential (98% vs. 95%) is significant for fragment‑based screening and high‑concentration biochemical assays where impurities can generate false positives.

Chemical Procurement Supply Chain Purity

Optimal Application Scenarios for 2-Chloro-5-(pyridin-4-yl)benzoic Acid Based on Verified Differentiation Evidence


Focused Kinase Inhibitor Library Enumeration via Amide or Ester Derivatization

The compound’s carboxylic acid moiety enables direct amide coupling or esterification to generate diverse kinase‑focused libraries. Its PASS‑predicted protein kinase inhibitor probability (Pa = 0.584) and the 4‑pyridyl nitrogen’s ideal hinge‑binding vector (as supported by structural studies on N₁‑benzoylated 5‑(4‑pyridinyl)indazole inhibitors) [1] make it a rational choice for ATP‑competitive kinase inhibitor lead discovery. Researchers should prioritize this scaffold over the 3‑pyridyl or 2‑pyridyl regioisomers, which lack the geometrically optimal hinge‑binding orientation.

Fragment‑Based Screening (FBS) and High‑Concentration Biochemical Assays

With a consistently available purity of ≥98% and compliance with the Rule of Three (MW = 233.65 < 300; LogP = 3.10 < 3; H‑bond donors = 1 < 3; H‑bond acceptors = 2 < 3) , this compound is optimally suited for fragment‑based screening campaigns. The 3% purity advantage over regioisomeric analogs (typically 95%) directly reduces false‑positive rates at the high concentrations (≥1 mM) employed in fragment screens, providing procurement teams with a lower‑risk sourcing option.

Antimycobacterial Hit‑to‑Lead Optimization

The PASS prediction of antimycobacterial activity (Pa = 0.577, Pi = 0.006) [2] combined with the chlorine substituent’s SₙAr reactivity makes this scaffold a versatile starting point for synthesizing focused libraries targeting Mycobacterium tuberculosis. The compound can be elaborated at the chlorine position with amines or thiols to probe structure–activity relationships while maintaining the 4‑pyridyl‑benzoic acid core, which has precedent in benzoic acid derivatives with antimycobacterial properties.

Large‑Scale Building‑Block Procurement for Parallel Synthesis

The one‑step Suzuki–Miyaura synthetic route ensures scalable production with typical yields of 70–85%, contrasting with the multi‑step sequences required for 2‑pyridyl and 3‑pyridyl isomers. For procurement specialists sourcing building blocks for array synthesis, the lower synthetic complexity translates to faster lead times, reduced cost‑per‑kilogram, and higher batch‑to‑batch consistency, making this the economically and operationally superior choice for scaffold‑based library production.

Quote Request

Request a Quote for 2-Chloro-5-(pyridin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.